molecular formula H2CO3<br>CH2O3 B8815115 Carbonic Acid CAS No. 22719-67-1

Carbonic Acid

Cat. No.: B8815115
CAS No.: 22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
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Description

Carbonic acid is a carbon oxoacid and a chalcothis compound. It has a role as a mouse metabolite. It is a conjugate acid of a hydrogencarbonate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound (H2C03). The hypothetical acid of carbon dioxide and water. It exists only in the form of its salts (carbonates), acid salts (hydrogen carbonates), amines (carbamic acid), and acid chlorides (carbonyl chloride). (From Grant and Hackh's Chemical Dictionary, 5th ed)
See also: Carbon Dioxide (related).

Properties

CAS No.

22719-67-1

Molecular Formula

H2CO3
CH2O3

Molecular Weight

62.025 g/mol

IUPAC Name

carbonic acid

InChI

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)

InChI Key

BVKZGUZCCUSVTD-UHFFFAOYSA-N

SMILES

C(=O)(O)O

Canonical SMILES

C(=O)(O)O

melting_point

720 °C

physical_description

Solid

solubility

12.8 mg/mL (cold water)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedures were again followed with substitution in the neutralization step of a number of other carboxylic acids the use of which is not in accordance with the invention. The use of acetic acid resulted in an apparently homogeneous semi-solid or gelatinous product. Butyric acid and hexanoic acid were responsible for production of a two phase mixture containing roughly equal quantities of a lower gel phase and an upper liquid phase. Formic acid, oxalic acid, and carbonic acid each resulted in formation of a white precipitate.
[Compound]
Name
carboxylic acids
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Synthesis routes and methods II

Procedure details

Ethyl 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyrate (150 mg) is dissolved in a mixed solvent of ethanol (1 ml) and tetrahydrofuran (2 ml) and thereto is added a 2N-aqueous sodium hydroxide solution (0.3 ml) and the mixture is stirred at 50° C. for 3 hours and 20 minutes. The reaction solution is cooled to room temperature and neutralized with a 2N-hydrochloric acid (0.3 ml), and thereto are added methylene chloride and a saturated brine and the mixture is separated, and the organic layer is concentrated under reduced pressure. The resulting residue is purified by LCMS (column: CAPCELPACK MG2 C18, eluate: a 10 μM aqueous carbonic acid solution/acetonitrile=55/45→40/60) to give 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyric acid (31.4 mg). The resulting carboxylic acid is dissolved in ethanol (1 ml) and thereto is added a 2N-aqueous sodium hydroxide solution (42 μl) and the reaction solution is concentrated under reduced pressure to give 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyric acid sodium salt (30.6 mg). MS (m/z): 727 [M−Na]−
Name
Ethyl 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyrate
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150 mg
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1 mL
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solvent
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2 mL
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solvent
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0.3 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

In this process, as can be seen from reaction formula 4, some sodium carbonate is consumed by reacting with the PCB to form NaCl. Moreover, as shown by reaction formula 5, some sodium carbonate is converted into sodium bicarbonate by reaction with the resulting carbon dioxide. Furthermore, as shown by reaction formula 6, the carbon dioxide existing in excess is used to form an aqueous solution of sodium bicarbonate and carbonic acid. Thus, the sodium carbonate particles were exhausted and, therefore, the PCB decomposition reaction is retarded to an extreme degree.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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